Methyl octadec-2-ynoate
CAS No.: 67587-22-8
Cat. No.: VC18430620
Molecular Formula: C19H34O2
Molecular Weight: 294.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67587-22-8 |
|---|---|
| Molecular Formula | C19H34O2 |
| Molecular Weight | 294.5 g/mol |
| IUPAC Name | methyl octadec-2-ynoate |
| Standard InChI | InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3 |
| Standard InChI Key | OAMBEYKOQJEPNI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC#CC(=O)OC |
Introduction
Chemical Structure and Nomenclature
Methyl octadec-2-ynoate (IUPAC name: methyl 2-octadecynoate) belongs to the class of acetylenic fatty acid esters. Its molecular formula is , with a molecular weight of 294.5 g/mol, as inferred from similar compounds like methyl octadec-17-ynoate . The triple bond at position 2 introduces significant structural rigidity, which impacts its physical properties and reactivity.
Structural Features
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Backbone: An 18-carbon chain (octadecyl) with a terminal methyl ester group.
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Unsaturation: A triple bond at carbon 2, distinguishing it from analogs with double bonds or triple bonds at other positions (e.g., methyl octadec-6-en-2-ynoate, which has both a double bond at position 6 and a triple bond at position 2) .
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Stereochemistry: The absence of adjacent double bonds simplifies stereoisomerism compared to diunsaturated analogs.
Table 1: Comparison of Methyl Octadecynoate Isomers
| Compound | Triple Bond Position | Double Bond Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl octadec-2-ynoate | 2 | None | 294.5 | |
| Methyl octadec-6-en-2-ynoate | 2 | 6 | 292.5 | |
| Methyl octadec-17-ynoate | 17 | None | 294.5 |
Synthesis and Reaction Pathways
Synthetic Routes
While no direct synthesis protocols for methyl octadec-2-ynoate are documented, methods for analogous compounds suggest feasible approaches:
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Esterification of 2-Octadecynoic Acid: Reacting 2-octadecynoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
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Alkyne Homologation: Extending shorter acetylene chains via Cadiot-Chodkiewicz coupling, though this method is more common for internal alkynes .
Key Reaction Mechanisms
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Oxidation: Similar to methyl octadec-6-en-2-ynoate, selenium dioxide-mediated oxidation could yield regiospecific products, though the position of the triple bond may alter reaction outcomes.
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Hydrogenation: Selective hydrogenation of the triple bond to a single bond using Lindlar’s catalyst would produce methyl octadecanoate, a saturated analog.
Physicochemical Properties
Physical Properties
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Boiling Point: Estimated at 320–340°C based on analogs with similar chain lengths and functional groups .
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Solubility: Likely hydrophobic, with limited solubility in polar solvents (e.g., water) but miscible with organic solvents like hexane or chloroform.
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Density: ~0.89–0.91 g/cm³, consistent with unsaturated fatty acid esters .
Spectral Characteristics
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Infrared (IR) Spectroscopy: A strong absorption band near 2200 cm⁻¹ corresponding to the C≡C stretch .
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Mass Spectrometry: Expected molecular ion peak at m/z 294.5, with fragmentation patterns dominated by cleavage at the triple bond .
Challenges and Future Perspectives
Knowledge Gaps
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Synthetic Accessibility: Current methods for analogous compounds require optimization for the 2-yne position.
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Biological Data: Toxicity, metabolic pathways, and enzymatic interactions remain uncharacterized.
Research Priorities
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Develop efficient synthetic routes with high regioselectivity.
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Explore catalytic applications in organic synthesis (e.g., as a ligand precursor).
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Investigate bioactivity through in vitro assays targeting lipid-mediated pathways.
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